1-(((3,4-Difluorophenyl)amino)methyl)cyclopentan-1-ol
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Overview
Description
1-(((3,4-Difluorophenyl)amino)methyl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and an aminomethyl group attached to a 3,4-difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((3,4-Difluorophenyl)amino)methyl)cyclopentan-1-ol typically involves the following steps:
Formation of the Aminomethyl Intermediate: The initial step involves the reaction of 3,4-difluoroaniline with formaldehyde to form the aminomethyl intermediate.
Cyclopentane Ring Formation: The aminomethyl intermediate is then reacted with cyclopentanone under reductive amination conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(((3,4-Difluorophenyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 1-(((3,4-Difluorophenyl)amino)methyl)cyclopentanone.
Reduction: Formation of 1-(((3,4-Difluorophenyl)amino)methyl)cyclopentylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(((3,4-Difluorophenyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used as a probe to study the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-(((3,4-Difluorophenyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
- 1-(((3,4-Difluorophenyl)amino)methyl)cyclohexan-1-ol
- 1-(((3,4-Difluorophenyl)amino)methyl)cyclopentylamine
Comparison:
- Structural Differences: While similar in structure, the presence of different ring sizes (cyclopentane vs. cyclohexane) or functional groups (hydroxyl vs. amine) can significantly impact the compound’s properties and reactivity.
- Unique Properties: 1-(((3,4-Difluorophenyl)amino)methyl)cyclopentan-1-ol is unique due to its specific combination of a cyclopentane ring and a difluorophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15F2NO |
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Molecular Weight |
227.25 g/mol |
IUPAC Name |
1-[(3,4-difluoroanilino)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H15F2NO/c13-10-4-3-9(7-11(10)14)15-8-12(16)5-1-2-6-12/h3-4,7,15-16H,1-2,5-6,8H2 |
InChI Key |
IEWJVNNIKSVPQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNC2=CC(=C(C=C2)F)F)O |
Origin of Product |
United States |
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